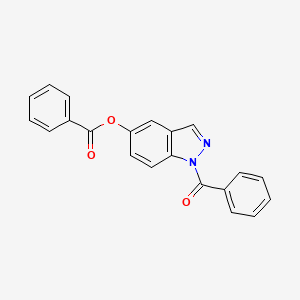

1-Benzoyl-1h-indazol-5-yl benzoate

Description

Structure

3D Structure

Properties

CAS No. |

36174-08-0 |

|---|---|

Molecular Formula |

C21H14N2O3 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(1-benzoylindazol-5-yl) benzoate |

InChI |

InChI=1S/C21H14N2O3/c24-20(15-7-3-1-4-8-15)23-19-12-11-18(13-17(19)14-22-23)26-21(25)16-9-5-2-6-10-16/h1-14H |

InChI Key |

QVOLYJIKHKMZNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4)C=N2 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 1 Benzoyl 1h Indazol 5 Yl Benzoate and Analogues

Established Synthetic Pathways for Indazole Core Structures

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be synthesized through various strategies. nih.govgjesr.comresearchgate.net These methods often involve the formation of key nitrogen-nitrogen and carbon-nitrogen bonds to construct the heterocyclic ring.

Cyclocondensation Reactions for Indazole Ring Formation

Cyclocondensation reactions represent a classical and widely employed approach for constructing the indazole ring. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a suitable carbonyl compound, followed by cyclization. researchgate.netchemicalbook.comthieme-connect.de For instance, the reaction of 2-formylcyclohexanone with hydrazine, followed by dehydrogenation, yields 1H-indazole. chemicalbook.com Similarly, substituted 3-aminoindazoles can be prepared through the condensation of 2-halobenzonitriles with hydrazine derivatives. organic-chemistry.org

A notable example is the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives, which commences with the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com This initial step lays the groundwork for further functionalization. The reaction of 1-(dimethylamino)-2,4-bis(trifluoroacetyl)naphthalene with hydrazine hydrate (B1144303) also proceeds via a cyclocondensation mechanism to form a benzo[g]indazole derivative in quantitative yield. thieme-connect.de

| Starting Materials | Reagents | Product | Reference |

| 2-formylcyclohexanone | Hydrazine, Pd/C | 1H-indazole | chemicalbook.com |

| 2-halobenzonitriles | Hydrazine derivatives | Substituted 3-aminoindazoles | organic-chemistry.org |

| 3-aminoindazoles | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives | mdpi.com |

| 1-(dimethylamino)-2,4-bis(trifluoroacetyl)naphthalene | Hydrazine hydrate | 5-(trifluoroacetyl)-3-(trifluoromethyl)-1H-benzo[g]indazole | thieme-connect.de |

Palladium-Catalyzed Arylation and Coupling Reactions for Indazole Assembly

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of indazoles. benthamdirect.comresearchgate.net The Suzuki-Miyaura coupling, in particular, is highly effective for creating C(sp2)-C(sp2) bonds, enabling the introduction of aryl groups onto the indazole core. nih.gov This method is valued for its mild reaction conditions and broad substrate scope. nih.gov

For example, a direct and regioselective C7-bromination of 4-substituted 1H-indazoles, followed by a palladium-mediated Suzuki-Miyaura reaction with boronic acids, has been successfully demonstrated to produce a series of new C7-arylated 4-substituted 1H-indazoles. nih.gov Furthermore, the direct C3 arylation of 1H-indazole and 1H-7-azaindazole has been achieved using a palladium catalyst in water, providing a mild and efficient route to C3-arylated indazoles. mdpi.com The synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles can also be accomplished through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization sequence. organic-chemistry.org

| Indazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

| C7-bromo-4-substituted-1H-indazoles | Boronic acids | Palladium catalyst | C7-arylated 4-substituted 1H-indazoles | nih.gov |

| 1H-indazole / 1H-7-azaindazole | Aryl halides | Pd(OAc)2/PPh3 | C3-arylated indazoles | mdpi.com |

| 2-bromobenzonitriles | Benzophenone hydrazone | Palladium catalyst | Substituted 3-aminoindazoles | organic-chemistry.org |

Copper-Catalyzed Annulation Methodologies for Benzofused Indazoles

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods for indazole synthesis. researchgate.net These methods are particularly useful for constructing the indazole ring through annulation processes. bohrium.com

One-pot, three-component condensation reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a CuI/TMEDA catalyst system afford 2-aryl-2H-indazoles in good yields. caribjscitech.com This protocol involves sequential copper-catalyzed C-N and N-N bond formations. caribjscitech.com Copper-catalyzed intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes has also been reported. bohrium.com Furthermore, a copper-catalyzed dearomative [3+2] annulation of indoles has been developed, showcasing the versatility of copper catalysis in synthesizing complex heterocyclic systems. researchgate.net A scalable synthesis of a 5-bromo-4-fluoro-1-methyl-1H-indazole was achieved via an intramolecular copper-catalyzed Ullmann reaction. thieme-connect.com

Reductive Cyclization Approaches for Indazole Synthesis

Reductive cyclization is a key strategy for synthesizing indazoles, particularly from ortho-nitro-substituted precursors. caribjscitech.com The Cadogan reaction, which involves the reductive cyclization of ortho-imino-nitrobenzenes mediated by reagents like triethyl phosphite, is a classic and effective method for preparing 2H-indazoles. acs.orgnih.gov

Recent advancements have led to milder, one-pot procedures. For instance, an operationally simple and efficient one-pot synthesis of 2H-indazoles from commercially available ortho-nitrobenzaldehydes and anilines or aliphatic amines has been developed, using tri-n-butylphosphine as the reducing agent. acs.orgorganic-chemistry.orgacs.org This method proceeds under mild conditions and avoids the need to isolate the intermediate ortho-imino-nitrobenzene. acs.orgorganic-chemistry.org Another efficient method involves a SnCl2·2H2O mediated reductive cyclization following an A³-coupling to form 3-alkynyl-2-aryl-2H-indazoles, highlighting the formation of the N-N bond in this key step. rsc.org

Targeted Synthesis of 1-Benzoyl-1H-indazol-5-yl benzoate (B1203000) and its Functionalized Derivatives

The synthesis of the specific compound 1-Benzoyl-1H-indazol-5-yl benzoate involves the formation of the indazole core followed by benzoylation at both the N1 position of the indazole ring and the C5 hydroxyl group.

Approaches to N1-Benzoylation of the Indazole Moiety

The N1-acylation of the indazole ring is a crucial step in the synthesis of this compound and its analogs. Direct acylation using benzoyl chloride derivatives is a common approach. For instance, reacting an indazole with benzoyl chloride in the presence of a base like pyridine (B92270) can lead to the N-acylated product. nih.gov

An electrochemical method for the selective N1-acylation of indazoles has also been reported, where the indazole is first reduced to an indazole anion. organic-chemistry.org Additionally, N-heterocyclic carbene (NHC) catalyzed N-1 acylation of indazoles has been explored. researchgate.net For the synthesis of related compounds like 1-benzyl-1H-indazole-3-carboxylic acid, direct alkylation (benzylation) of the indazole nitrogen at position 1 is a primary route, often carried out in anhydrous solvents like toluene (B28343) or DMF. While specific details for the synthesis of this compound are found in chemical supplier databases, the general principles of N-acylation are well-established in the literature. bldpharm.com

| Indazole Substrate | Acylating/Alkylating Agent | Method | Product | Reference |

| Indazole | Benzoyl chloride | Base-mediated acylation | N-benzoylindazole | nih.gov |

| Indazole | Carboxylic acids | Electrochemical reduction | N1-acylated indazole | organic-chemistry.org |

| 6-aminoindazole | Substituted aldehyde | NHC catalysis | N-1 acylated indazole | researchgate.net |

| Indazole-3-carboxylic acid | Benzyl (B1604629) chloride | Base-mediated alkylation | 1-benzyl-1H-indazole-3-carboxylic acid |

Esterification at the C5-Hydroxyl Position of the Indazole Ring System

The synthesis of this compound involves the formation of an ester linkage at the C5-hydroxyl group of the indazole core, a common strategy in medicinal chemistry to modify the properties of a parent molecule. The core structure, 1H-indazol-5-ol, possesses two reactive sites for acylation: the N1-nitrogen of the pyrazole ring and the hydroxyl group at the C5 position. The synthesis of the title compound necessitates benzoylation at both of these sites.

The esterification at the C5-hydroxyl position is a critical transformation. This reaction typically proceeds via nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent, such as benzoyl chloride or benzoic anhydride. The reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine) to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Given the presence of the acidic N-H in the indazole ring, a common synthetic approach would involve a one-pot, double-benzoylation of 1H-indazol-5-ol using a sufficient excess of the benzoylating agent and base. Alternatively, a stepwise approach could be employed. This might involve initial N-benzoylation at the more nucleophilic nitrogen atom, followed by the esterification of the C5-hydroxyl group. The choice of reaction conditions, including solvent, temperature, and the specific benzoylating agent, is crucial for optimizing the yield and purity of the final product, this compound. The modification of hydroxyl groups on the indazole scaffold is a recognized strategy for creating bioisosteres of catechol-containing compounds, which can be useful in developing new therapeutic agents. google.com

Optimization of Reaction Conditions and Yield Enhancement in Indazole Synthesis

The efficient synthesis of the indazole core is fundamental for the production of derivatives like this compound. Researchers have extensively studied the optimization of reaction conditions to improve yields and simplify procedures for creating the indazole scaffold.

Various catalytic systems and reaction parameters have been explored. For instance, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been developed for synthesizing N-phenyl-1H-indazoles. beilstein-journals.org Optimization of this reaction using 2-(2-chlorophenyl)hydrazinecarbaldehyde as a model substrate revealed that the choice of base, ligand, temperature, and reaction time significantly impacts the product yield. As shown in the table below, the best yield (60%) was achieved using CuI as the catalyst with KOH as the base and phenanthroline as the ligand in DMF at 120 °C for 24 hours. beilstein-journals.org

| Entry | Catalyst | Base | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | CuI | KOH | phen | DMF | 120 | 5 | 32 |

| 2 | CuI | KOH | phen | DMF | 120 | 12 | 40 |

| 3 | CuI | KOH | phen | DMF | 120 | 24 | 60 |

| 4 | CuI | KOH | phen | DMF | 100 | 24 | 23 |

Table 1. Optimization of reaction conditions for the synthesis of 1-phenyl-1H-indazole. beilstein-journals.org

Another advanced method involves the rhodium(III)-catalyzed synthesis of indazoles through C–H bond functionalization. nih.gov Optimization studies for this transformation showed that the choice of solvent and silver salt additive were crucial. Using azobenzene (B91143) and an aldehyde as reactants, the yield of the desired 2H-indazole was highest (64%) when acetic acid (HOAc) was used as the solvent with AgSbF₆ as an additive. nih.gov

Furthermore, solid-supported catalysts like silica-supported polyphosphoric acid (PPA-SiO₂) have been employed to create a clean and efficient methodology for synthesizing substituted indazoles. bibliomed.org This heterogeneous catalyst facilitates the condensation reaction between substituted 2-hydroxybenzaldehydes or acetophenones and hydrazines, with product yields reaching up to 90%. bibliomed.org The use of ammonium (B1175870) chloride has also been reported as a mild and efficient catalyst for the synthesis of 1H-indazole derivatives, offering high yields in short reaction times under green chemistry principles. samipubco.com These optimization efforts are critical for making indazole synthesis more cost-effective, scalable, and environmentally friendly. bibliomed.orgsamipubco.com

Design and Synthesis of Novel Indazole Scaffolds for Structure-Activity Relationship (SAR) Studies

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for designing novel compounds with a wide range of biological activities. longdom.orgmdpi.com The design and synthesis of new indazole derivatives are often guided by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications to the scaffold affect its interaction with a biological target. mdpi.comnih.gov

SAR studies on indazole derivatives have led to the discovery of potent inhibitors for various enzymes and receptors. For example, a series of 1H-indazole derivatives were designed and synthesized as novel Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors for potential use in treating inflammatory bowel disease. nih.gov Systematic SAR exploration identified a promising compound that showed excellent in vitro activity. nih.gov Similarly, N-substituted prolinamido indazoles have been developed as potent Rho Kinase (ROCK) inhibitors. mdpi.com SAR analysis of these compounds revealed that a β-proline moiety improved activity against ROCK I compared to an α-proline moiety, and a benzyl substituent was superior to a benzoyl substituent. mdpi.com

The synthesis of these novel scaffolds involves versatile chemical strategies to introduce diversity at various positions of the indazole ring. Modifications often target the N1 and C3 positions. For instance, in the development of protease-activated receptor 4 (PAR4) antagonists, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was used as a lead compound. nih.gov Subsequent synthesis and SAR studies of its derivatives involved modifying the benzyl group at the N1 position, which led to the identification of compounds with comparable or enhanced anti-PAR4 activity. nih.gov

Other positions on the indazole ring, such as C4, C5, C6, and C7, are also targets for modification to optimize activity and pharmacokinetic properties. In the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, it was found that methoxy- or hydroxyl-containing groups were potent substituents at the C4 position, while only small groups were tolerated at C5, C6, or C7. acs.org The design of these novel scaffolds is increasingly supported by computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, which help predict the biological activity of designed molecules before their synthesis. longdom.org

| Indazole Scaffold Type | Target | Key SAR Findings | Reference |

|---|---|---|---|

| N-Substituted Prolinamido Indazoles | ROCK I Inhibitor | β-proline moiety and N1-benzyl substituent enhance activity. | mdpi.com |

| 1H-Indazole Derivatives | ASK1 Inhibitor | Systematic modifications led to a potent inhibitor for inflammatory bowel disease. | nih.gov |

| Indazole Arylsulfonamides | CCR4 Antagonist | Methoxy/hydroxyl at C4 is potent; small groups tolerated at C5/C6/C7. | acs.org |

| Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate Derivatives | PAR4 Antagonist | Modifications of the N1-benzyl group led to compounds with potent antiplatelet activity. | nih.gov |

| Indazole/Indole (B1671886) Derivatives | Glucagon Receptor Antagonist | Scaffold hopping and optimization led to potent antagonists for type II diabetes. | researchgate.net |

Table 2. Examples of Novel Indazole Scaffolds and Key SAR Findings.

Biological and Pharmacological Spectrum of 1 Benzoyl 1h Indazol 5 Yl Benzoate and Indazole Derivatives

Antimicrobial Efficacy

The indazole scaffold is a cornerstone in the development of new antimicrobial agents due to its structural similarities with essential biomolecules like adenine (B156593) and guanine, allowing for interaction with biological systems. researchgate.netnih.gov Derivatives of indazole have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net

Antibacterial Activities of Indazole Derivatives

Indazole derivatives have emerged as a promising class of antibacterial agents, with research highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. nih.govhep.com.cn A key mechanism of action for some indazole derivatives is the inhibition of bacterial DNA gyrase B (GyrB), a clinically validated target for antibiotics. nih.goveurekaselect.com This inhibition disrupts DNA replication, leading to bacterial cell death. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the antibacterial potency of these compounds. For instance, substitutions at the 5th and 6th positions of the indazole ring have been found to enhance interactions with DNA gyrase B, leading to significant inhibition of bacterial growth. eurekaselect.com One study identified that compounds with substitutions at these positions exhibited a minimum inhibitory concentration (MIC) of 50µg/mL. eurekaselect.com Another series of 3-methyl-1H-indazole derivatives also showed notable antibacterial activity against both Bacillus subtilis and Escherichia coli. hep.com.cn

Furthermore, a novel class of indazole derivatives has been discovered as potent GyrB inhibitors with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds have also demonstrated efficacy in animal models of infection. nih.gov

The following table summarizes the antibacterial activity of selected indazole derivatives:

| Indazole Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| Substituted Indazoles (at 5th and 6th positions) | DNA Gyrase B | Exhibited significant inhibition of bacterial growth with a MIC value of 50µg/mL. | eurekaselect.com |

| 3-methyl-1H-indazole derivatives | B. subtilis, E. coli | Demonstrated good antibacterial activity. | hep.com.cn |

| Indazole GyrB inhibitors | Gram-positive pathogens (including MRSA) | Showed excellent enzymatic and antibacterial activity, with good efficacy in animal models. | nih.gov |

Antifungal and Anticandidal Properties of Indazole Compounds

Infections caused by fungi, particularly species of the genus Candida, are a significant health concern. researchgate.netnih.gov Indazole derivatives have shown considerable promise as antifungal and anticandidal agents. researchgate.netnih.govresearchgate.net Research has demonstrated the efficacy of these compounds against various Candida species, including C. albicans, C. glabrata, and C. tropicalis. researchgate.netnih.goveuropeanreview.org

A series of 3-phenyl-1H-indazole derivatives exhibited broad anticandidal activity. researchgate.netnih.govresearchgate.net Notably, a compound with an N,N-diethylcarboxamide substituent was identified as the most active against C. albicans and both miconazole-susceptible and resistant strains of C. glabrata. researchgate.netnih.gov This highlights the potential of the 3-phenyl-1H-indazole scaffold for developing new anticandidal agents with novel chemotypes. researchgate.netnih.govresearchgate.net Another study on novel naphthyl-substituted fused indazolonols also reported strong anticandidal activity against several Candida species. europeanreview.org The introduction of electron-withdrawing groups like fluoro, chloro, bromo, and nitro on the phenyl ring attached to the cyclohexenone moiety resulted in excellent anticandidal activity. europeanreview.org

The following table presents key findings on the antifungal activity of indazole derivatives:

| Indazole Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| 3-phenyl-1H-indazole derivatives | C. albicans, C. glabrata | Demonstrated broad anticandidal activity. A derivative with an N,N-diethylcarboxamide substituent was most active. | researchgate.netnih.govresearchgate.net |

| Naphthyl substituted fused indazolonols | C. albicans, C. glabrata, C. tropicalis, C. parapsilosis | Exerted strong anticandidal activity, particularly those with electron-withdrawing groups. | europeanreview.org |

| N-methyl-3-aryl indazoles | Candida albicans | Showed inhibitory activity against this fungal strain. | nih.govbookpi.org |

Antiviral Activities of Indazole-Based Molecules

The versatility of the indazole scaffold extends to antiviral applications. nih.govresearchgate.net Indazole derivatives have been investigated for their activity against a range of viruses, including influenza A virus. rsc.org A study on pyrrolo[2,3-e]indazole derivatives identified compounds that inhibited the replication of H3N2 and H1N1 influenza A virus strains. rsc.org These compounds were also found to suppress viral neuraminidases, indicating a dual-activity mechanism. rsc.org This makes the pyrrolo[2,3-e]indazole scaffold a promising starting point for the development of novel neuraminidase inhibitors. rsc.org

Anti-inflammatory Properties of Indazole Derivatives

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. nih.gov Indazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. researchgate.netnih.govmdpi.comhep.com.cn The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. nih.gov

Studies have shown that indazole and its derivatives can significantly and dose-dependently inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.govhep.com.cn The anti-inflammatory action of these compounds is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and free radicals. nih.gov

Cyclooxygenase (COX) Inhibition by Indazole Scaffolds

Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. arabjchem.org There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. arabjchem.org

Indazole derivatives have been identified as potent and selective inhibitors of COX-2. nih.govmdpi.comnih.govsemanticscholar.org For example, a series of novel (aza)indazole derivatives were developed that exhibited high affinity and selectivity for the COX-2 enzyme. nih.gov One compound from this series demonstrated effective COX-2 inhibitory activity with an IC50 value of 0.409 µM and excellent selectivity over COX-1. nih.gov Similarly, certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro inhibitory activity against human COX-2. mdpi.comsemanticscholar.org Docking studies suggest that these compounds bind to the active site of COX-2 in a manner similar to the selective COX-2 inhibitor rofecoxib. mdpi.comsemanticscholar.org

The following table summarizes the COX-2 inhibitory activity of selected indazole derivatives:

| Indazole Derivative Class | Key Findings | Reference |

|---|---|---|

| (Aza)indazole derivatives | Exhibited high affinity and selectivity for COX-2. One compound showed an IC50 of 0.409 µM for COX-2 inhibition. | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | Displayed in vitro inhibitory activity against human COX-2. | mdpi.comsemanticscholar.org |

| Indazole and its derivatives | Significantly inhibited COX-2 with IC50 values ranging from 12.32–23.42 μM. | nih.gov |

Anticancer and Antiproliferative Potencies of Indazole Derivatives

The indazole nucleus is a prominent scaffold in the design of anticancer agents. nih.govnih.govrsc.orgsemanticscholar.org Indazole derivatives have demonstrated significant antiproliferative and apoptotic activities against a variety of human cancer cell lines. nih.govnih.govrsc.orgmdpi.com Their anticancer effects are often mediated through the inhibition of key cellular pathways involved in cell cycle progression and apoptosis. researchgate.netnih.gov

A series of novel polysubstituted indazoles showed interesting antiproliferative activity against human ovarian (A2780) and lung (A549) cancer cell lines, with IC50 values ranging from 0.64 to 17 µM. nih.gov Further studies on additional cell lines confirmed their antiproliferative effects. nih.gov Some of these compounds were found to induce apoptosis and cause cell cycle arrest, suggesting multiple mechanisms of action. nih.gov For example, one compound caused a significant increase in cells in the G2/M phase and the appearance of polyploid cells, indicating a potential interaction with the microtubule system. nih.gov

Another study focused on 6-substituted aminoindazole derivatives, which were evaluated for their in vitro anti-proliferative activity in five different cancer cell lines. nih.govrsc.org One compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116). nih.govrsc.org This compound was also found to suppress the expression of the IDO1 protein and induce G2/M cell cycle arrest. rsc.org

The following table summarizes the anticancer and antiproliferative activities of selected indazole derivatives:

| Indazole Derivative Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Polysubstituted indazoles | A2780, A549, IMR32, MDA-MB-231, T47D | Showed antiproliferative activity with IC50 values from 0.64 to 17 µM. Induced apoptosis and cell cycle arrest. | nih.gov |

| 6-substituted aminoindazole derivatives | HCT116, A549, SK-HEP-1, SNU-638, MDA-MB-231 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine had a potent IC50 of 0.4 ± 0.3 μM in HCT116 cells. | nih.govrsc.org |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HL60, KB, SMMC-7721, HCT116, A549 | Exhibited vigorous potency against the HL60 cell line. | mdpi.com |

Elucidation of Mechanisms of Action in Cellular Systems

Indazole derivatives exert their biological effects through various cellular mechanisms, including the inhibition of key enzymes, induction of programmed cell death, and modulation of the cellular environment.

The indazole scaffold is a key feature in several FDA-approved small molecule anti-cancer drugs that function as kinase inhibitors. rsc.orgresearchgate.net These derivatives have been developed to target a range of kinases involved in cancer progression. researchgate.net

FGFR (Fibroblast Growth Factor Receptor): Indazole derivatives have been identified as potent inhibitors of FGFR kinases, which are validated targets in cancer therapy, particularly in bladder cancer where FGFR3 mutations and overexpression are common. nih.gov Structure-based drug design has led to the development of indazole-containing fragments that inhibit FGFR1-3. nih.govnih.gov For instance, the indazole derivative 9u was found to be a highly potent FGFR1 inhibitor. nih.gov The nitrogen at the 2-position of the indazole ring appears crucial for this inhibitory activity, as it forms a hydrogen bond with the backbone of the kinase. nih.gov

IDO1 (Indoleamine-2,3-dioxygenase1): A series of 3-substituted 1H-indazoles have been investigated for their ability to inhibit the IDO1 enzyme. nih.gov Structure-activity relationship (SAR) studies revealed that the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position are critical for potent inhibitory activity. nih.gov

Pim, Aurora, Bcr-Abl, HIF-1: Indazole derivatives have been the focus of research to develop inhibitors for several other kinases, including Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, Aurora kinases, Bcr-Abl fusion proteins, and Hypoxia-Inducible Factor-1 (HIF-1). nih.gov The development of such inhibitors is a key strategy in creating new anti-cancer agents. researchgate.netnih.gov

Carbonic Anhydrase (CA): Indazole derivatives are also explored as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological and pathological processes. nih.gov

Other Kinases: Research has also shown that indazole derivatives can inhibit other kinases such as Tyrosine Threonine Kinase (TTK), Glycogen Synthase Kinase 3 (GSK-3), and Rho-associated coiled-coil containing protein kinase (ROCK). longdom.orglongdom.orggoogle.com

A key mechanism of the anticancer activity of indazole derivatives is the induction of apoptosis, or programmed cell death. oncotarget.com

Caspase-3 and Bax/Bcl-2 Modulation: Several studies have shown that indazole derivatives can trigger apoptosis by modulating key proteins in the apoptotic pathway. For example, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by increasing the levels of cleaved caspase-3 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.netnih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. nih.govbohrium.com Similarly, other indazole and related heterocyclic derivatives have demonstrated the ability to upregulate BAX and caspase-3 and downregulate Bcl-2, leading to apoptosis in human cancer cells. nih.govjpp.krakow.plresearchgate.net

Indazole derivatives can influence the balance of reactive oxygen species (ROS) within cells, contributing to their anticancer effects. rsc.org

Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS levels can lead to oxidative stress and trigger cell death. nih.govnih.govmdpi.com The indazole derivative 2f was shown to increase the levels of ROS in 4T1 cancer cells, which also led to a decrease in the mitochondrial membrane potential, a hallmark of apoptosis. rsc.orgresearchgate.netnih.gov Other indazole-based compounds have also been noted to induce cell death through the production of ROS. researchgate.net

The spread of cancer to distant organs, a process involving cell migration and invasion, is a major cause of mortality. Indazole derivatives have shown potential in inhibiting these processes.

Matrix Metalloproteinase (MMP9) Reduction and Tissue Inhibitor of Metalloproteinase 2 (TIMP2) Increase: The invasion of cancer cells through the extracellular matrix is facilitated by enzymes like matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. mdpi.com The activity of these enzymes is regulated by tissue inhibitors of metalloproteinases (TIMPs). nih.gov The indazole derivative 2f was found to disrupt the migration and invasion of 4T1 cells by reducing the levels of MMP9 and increasing the levels of TIMP2. rsc.orgresearchgate.netnih.gov Inhibiting MMP-9, which can form homodimers to enhance cell migration, is a therapeutic strategy to reduce cancer cell invasion. unipi.it

Structure-Activity Relationship (SAR) Analysis in Anticancer Research for Indazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the design of indazole derivatives to enhance their anticancer potency. longdom.orgresearchgate.net

SAR analyses have revealed that specific chemical substitutions on the indazole scaffold significantly influence biological activity. longdom.orglongdom.org

For example, in one study, the presence of nitro and ethoxy groups was found to notably enhance anticancer potency. longdom.org Bromo substitutions showed varied effects on both anticancer and antioxidant activities. longdom.org

Another SAR analysis indicated that derivatives with m-methoxy, p-methoxy, and p-bromo aniline (B41778) groups displayed superior anticancer activity, while butyl or ethyl groups and some chloro-substituted compounds had a negative impact. longdom.org

In the development of IDO1 inhibitors, the 1H-indazole ring and a carbohydrazide moiety at the C3 position were identified as critical for strong inhibitory activity. nih.gov

For N-methyl-3-aryl indazoles, studies have shown they exhibit higher activity against HCT-16 and MDA-MB-231 cancer cell lines compared to their 3-aryl substituted counterparts. mdpi.com

Other Significant Biological Activities Exhibited by Indazole Derivatives

Beyond their well-documented anticancer properties, indazole derivatives display a broad range of other biological activities. nih.govnih.gov

Anti-inflammatory and Analgesic Activity: Certain indazole derivatives have shown significant anti-inflammatory, antipyretic, and analgesic activities, potentially by inhibiting the cyclooxygenase pathway and prostaglandin (B15479496) synthesis. biotech-asia.org 1-Benzoyl-1H-indazoles, specifically, have been reported to act as antiarthritic drugs. thieme-connect.de

Antimicrobial and Antifungal Activity: The indazole scaffold is present in compounds evaluated for their antimicrobial and antifungal properties. longdom.orgnih.govbiotech-asia.org

Anti-HIV and Antihypertensive Activity: The diverse pharmacological profile of indazoles also includes anti-HIV and antihypertensive activities. nih.govnih.gov

Antiparasitic Activity: Indazole derivatives have been investigated for activity against various parasites. For instance, some derivatives have shown activity against Entamoeba histolytica, proving more potent than the commonly used drug metronidazole (B1676534). nih.gov

Antimycobacterial Activity: Indole-based derivatives, which share structural similarities with indazoles, have been developed as potent agents against Mycobacterium tuberculosis. nih.gov

Cardiovascular Modulatory Effects (e.g., Antiarrhythmic, Cardioprotective Actions)

Indazole derivatives have demonstrated notable effects on the cardiovascular system, exhibiting potential as antiarrhythmic and cardioprotective agents. nih.govnih.gov Research has shown that certain indazole-containing compounds can offer beneficial effects against a range of cardiovascular issues, including arrhythmia and ischemia-reperfusion injury. nih.gov

One of the promising aspects of indazole derivatives is their potential in cardioprotection. For instance, the derivative DY-9760e has shown protective effects against injury caused by ischemia/reperfusion. nih.gov Another significant derivative, YC-1, is recognized for its role as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, and has been developed for its therapeutic applications in circulatory disorders. nih.gov Furthermore, structure-activity relationship (SAR) studies on marsanidine, an indazole derivative, revealed that substitutions at the C7 position of the indazole nucleus with a chlorine or methyl group resulted in compounds with enhanced cardiovascular activity. nih.gov

Clinical trials are also underway for some indazole derivatives. ARRY-371797, a selective p38α (MAPK14) kinase inhibitor, is currently being evaluated in human trials for its potential in treating LMNA-related dilated cardiomyopathy. nih.gov

Table 1: Cardiovascular Modulatory Effects of Selected Indazole Derivatives

| Compound/Derivative | Observed Effect | Mechanism of Action (if known) | Reference |

| DY-9760e | Cardioprotection against ischemic/reperfusion injury | Not specified | nih.gov |

| YC-1 | Therapeutic use in circulatory disorders, platelet aggregation, and vascular contraction | Activator of soluble guanylyl cyclase | nih.gov |

| Marsanidine derivatives | Higher cardiovascular activity | Substitution at C7 atom of the indazole nucleus | nih.gov |

| ARRY-371797 | Potential treatment for LMNA-related dilated cardiomyopathy | p38α (MAPK14)-selective kinase inhibitor | nih.gov |

| Indazole-Cl | Suppressed inflammation in atherosclerosis | Not specified | nih.gov |

| 7-nitroindazole | Anti-hypertrophic effect on the heart | Not specified | nih.gov |

Central Nervous System (CNS) Activities (e.g., Antidepressant, Antipsychotic, Analgesic Effects)

The indazole scaffold is a key feature in a number of compounds demonstrating significant activity within the central nervous system, including antidepressant, antipsychotic, and analgesic effects. nih.govgoogle.combiotech-asia.org

In the realm of antidepressants, the indazole derivative FS-32 (1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole) has been investigated for its thymoleptic (mood-stabilizing) properties. nih.govthieme-connect.com Studies have shown that FS-32 exhibits anti-reserpine activity and potentiates the effects of catecholamines. nih.gov It has also been observed to suppress aggressive behavior in isolation-induced fighting models without causing motor incoordination. nih.gov Notably, FS-32 has minimal peripheral anti-cholinergic action but does antagonize central cholinergic activity and inhibits norepinephrine (B1679862) uptake, though to a lesser extent than imipramine. nih.gov

Indazole derivatives have also been developed as potential antipsychotic agents. google.comacs.orgwipo.int Certain heteroarylpiperazine compounds containing an indazole moiety have shown promise in the treatment of psychoses, such as schizophrenia. google.com These compounds are noted for being potent atypical antipsychotics, characterized by a high D2/5-HT2 receptor affinity ratio, which suggests a reduced likelihood of extrapyramidal side effects. google.com

Furthermore, various indazole derivatives have been evaluated for their analgesic properties. biotech-asia.org For example, one study found that a synthesized indazole derivative significantly inhibited acetic acid-induced writhing in mice, a model for inflammatory pain. biotech-asia.org This analgesic action is thought to be mediated through the inhibition of the cyclooxygenase pathway and prostaglandin biosynthesis. biotech-asia.org

G-Protein Coupled Receptor (GPR84) Antagonism by Indazole Analogues

G-protein coupled receptor 84 (GPR84) is an inflammatory receptor that is attracting interest as a therapeutic target. acs.orgqub.ac.uknih.gov Research has led to the discovery of indazole analogues that act as antagonists to this receptor.

One study identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity and highly selective competitive antagonist of human GPR84. nih.gov Further investigation into the structure-activity relationship of 1,2,4-triazine (B1199460) GPR84 antagonists has been conducted. acs.org For instance, the compound 3-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indazole was synthesized and evaluated. acs.orgqub.ac.ukresearchgate.net Docking studies suggest that these antagonists bind within the helical bundle of the receptor, making contact with several helices and the second extracellular loop. acs.org The indole (B1671886) or indazole functionality of these antagonists is predicted to project into the extracellular cavity. acs.org

The development of potent and selective GPR84 antagonists is considered crucial for further investigating the receptor's role in inflammatory and fibrotic diseases. acs.orgqub.ac.ukgoogle.com

Antiparasitic Activity (e.g., Protozoan Infections)

Indazole derivatives have emerged as a promising class of compounds with significant antiparasitic activity, particularly against various protozoan infections. frontiersin.orgmdpi.comwipo.intmdpi.com

Research has demonstrated the efficacy of 2H-indazole derivatives against parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com In one study, a particular 2H-indazole derivative (compound 18) showed activity against Giardia that was 12.8 times greater than the standard drug, metronidazole. frontiersin.orgmdpi.com Interestingly, this same compound also exhibited inhibitory activity against COX-2, suggesting a potential dual therapeutic action. frontiersin.orgmdpi.com

The antiprotozoal activity of these compounds is influenced by their chemical structure. For example, studies on 2-phenyl-2H-indazole derivatives revealed that the presence of electron-withdrawing groups on the 2-phenyl ring tends to favor antiprotozoal activity. mdpi.com These derivatives have shown potent activity against E. histolytica, G. intestinalis, and T. vaginalis. mdpi.commdpi.com

Furthermore, 3-chloro-6-nitro-1H-indazole derivatives have been tested for their antileishmanial activity against different Leishmania species. tandfonline.com Several of these derivatives exhibited moderate to strong activity against Leishmania infantum. tandfonline.com

Table 2: Antiprotozoal Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Target Protozoa | Key Findings | Reference |

| 2H-Indazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Compound 18 was 12.8-fold more active than metronidazole against Giardia. Also showed COX-2 inhibition. | frontiersin.orgmdpi.com |

| 2-Phenyl-2H-indazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | Electron-withdrawing groups on the 2-phenyl ring enhance activity. | mdpi.com |

| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania infantum, Leishmania tropica, Leishmania major | Several derivatives showed moderate to strong activity against L. infantum. | tandfonline.com |

Anti-obesity and Antihyperlipidemic Effects

Indazole derivatives have been investigated for their potential in managing metabolic disorders, including obesity and hyperlipidemia. nih.govnih.gov

Some indazole derivatives have been identified as melanin-concentrating hormone receptor 1 (MCHR1) antagonists. mdpi.comresearchgate.net MCHR1 is a key receptor involved in the regulation of energy homeostasis, and its antagonists are being explored as potential anti-obesity agents. researchgate.net For instance, a series of 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their MCHR1 antagonistic activity, with one compound showing significant body weight reduction in a diet-induced obese rat model. mdpi.com

In the context of hyperlipidemia, certain indazole-based compounds have been studied as liver X receptor (LXR) modulators. acs.org One such compound demonstrated the ability to reduce atherosclerotic lesions with a diminished effect on hepatic triglyceride synthesis, suggesting a potentially improved therapeutic profile. acs.org The indazole derivative O-1248 has also been noted in the context of cannabinoid receptor 1 (CB1) affinity, which is relevant to anti-obesity research, although it showed poor affinity itself.

Advanced Computational and Theoretical Investigations of 1 Benzoyl 1h Indazol 5 Yl Benzoate and Analogous Indazoles

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode of small molecule ligands, such as indazole derivatives, to the active site of a protein target.

Molecular docking simulations are crucial for predicting the binding poses and orientations of indazole-based ligands within the active sites of various protein targets. These studies help to understand how the indazole core and its substituents orient themselves to achieve optimal interactions. For instance, docking studies on 3-carboxamide indazoles against renal cancer targets successfully identified the most favorable binding conformations, which were consistent with crystallographic data. researchgate.netnih.gov Similarly, investigations into arylsulphonyl indazole derivatives as potential VEGFR2 kinase inhibitors revealed that different analogues often adopt nearly identical binding modes, highlighting a conserved interaction pattern. mdpi.comnih.gov

In the context of kinase inhibition, a co-crystal structure of a screening hit bound to Pim-1 kinase elucidated the key binding interactions of its indazole core within the ATP binding site, which then guided the design of more potent inhibitors. nih.gov Docking of various indazole analogues into the active sites of targets like SRC tyrosine kinase and Cyclooxygenase-2 (COX-2) has also been performed to predict their binding orientations and guide further optimization. dergipark.org.trscispace.com These predictions are the first step in understanding the structure-activity relationship (SAR) at a molecular level.

Table 1: Representative Molecular Docking Studies of Indazole Analogues This table summarizes results from various studies, showcasing the application of molecular docking to predict the binding affinity of indazole derivatives against different biological targets.

| Indazole Derivative Class | Protein Target | PDB ID | Predicted Binding Affinity/Score (kcal/mol) | Key Finding |

|---|---|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer-related protein (DDR1) | 6FEW | -9.1 to -10.2 | Derivatives 8v, 8w, and 8y showed the highest binding energies. nih.govrsc.org |

| 1H-Indazole Analogues | Cyclooxygenase-2 (COX-2) | 3NT1 | -8.46 to -9.11 | Compounds with difluorophenyl and para-toluene groups showed significant binding. scispace.comresearchgate.net |

| Arylsulphonyl Indazoles | VEGFR2 Kinase | 3EWH | -8.9 to -10.1 | Ligands showed consistent binding modes, interacting with key hinge region residues. mdpi.comnih.gov |

| Indazole-based Hybrids | B-Raf Kinase | 4YHT | -9.9 to -10.5 | Cyano-substituted indazole derivative showed strong inhibition potential. researchgate.net |

| Indazole-Pyrimidines | Anticancer Target | - | - | Compounds showed promising suppression power against various cancer cell lines. nih.gov |

Beyond predicting the binding pose, docking analysis provides detailed insights into the specific intermolecular interactions that stabilize the ligand-target complex. These interactions are fundamental to the ligand's affinity and selectivity. For indazole derivatives, several key interaction types are consistently observed across different protein targets.

Hydrogen Bonds: The nitrogen atoms of the indazole ring and functional groups like amides or hydroxyls frequently act as hydrogen bond donors or acceptors. nih.gov For example, studies on indazole derivatives targeting bacterial GyrB revealed a crucial bidentate hydrogen bond interaction with an arginine residue (Arg144). nih.gov

Hydrophobic Interactions: The bicyclic indazole core and its lipophilic substituents often engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, valine, and alanine. mdpi.comnih.gov

π-Stacking and π-Cation Interactions: The aromatic nature of the indazole ring allows for favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. mdpi.comnih.gov Additionally, π-cation interactions between the electron-rich indazole ring and positively charged residues like lysine (B10760008) or arginine can contribute to binding affinity. nih.gov

In a study of indazole analogs as SRC kinase inhibitors, interactions with key amino acids in the hinge region (e.g., Met-341) and the DFG motif (e.g., Asp-404, Phe-405) were identified as critical for binding. dergipark.org.tr Similarly, for VEGFR2 inhibitors, interactions with residues such as Cys919 (hydrogen bond) and Phe918 (π-π stacking) were found to be essential. mdpi.com The carbonyl group of carboxamide linkers and the indazole nitrogens are often highlighted as the primary points of interaction with the protein backbone. optibrium.commdpi.com

Table 2: Key Interacting Residues for Indazole Analogues with Various Targets This table details the specific amino acid residues identified through molecular docking that form crucial interactions with indazole-based ligands.

| Protein Target | Indazole Analogue Type | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| VEGFR2 Kinase | Arylsulphonyl Indazoles | Cys919, Asp1046 | Hydrogen Bond |

| Phe918 | π-π Stacking | ||

| Val848, Leu889, Val916 | Hydrophobic | ||

| SRC Kinase | Pyrazole (B372694)/Indazole Analogues | Met341, Tyr340 | Hinge Region Interactions |

| Asp404, Phe405 | DFG Motif Interactions | ||

| Thr338 | Gatekeeper Residue Interaction | ||

| Bacterial GyrB | Pyrazolopyridone/Indazole | Arg144, Asp81 | Hydrogen Bond |

| Arg84 | π-Cation Stacking | ||

| Val79, Ile175 | Hydrophobic | ||

| MAO-B | Indazole-5-carboxamides | Tyr398, Tyr435 | Hydrogen Bond (via water) |

| Ile199, Cys172 | Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. nih.gov MD simulations are routinely performed on the most promising docked poses of indazole derivatives to validate their stability and observe their conformational dynamics. longdom.orgnih.gov

Simulations typically run for nanoseconds, tracking the positions and velocities of all atoms in the system. nih.govnih.gov Key metrics are analyzed to gauge the stability of the complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable RMSD value over time suggests the complex has reached equilibrium and the ligand remains securely bound. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain loops might be expected, but residues in the binding site interacting with the ligand should exhibit lower fluctuations, indicating a stable interaction. nih.govnih.gov

Studies on indazole derivatives as anticancer and anti-inflammatory agents have used MD simulations to confirm that the ligand-protein complexes are stable throughout the simulation period. scispace.comresearchgate.netnih.govlongdom.org For example, a 20 ns MD simulation of new indazol-pyrimidine derivatives confirmed the stability of the compounds in their binding site. nih.gov Similarly, MD simulations of a potent indazole inhibitor with HIF-1α showed it remained quite stable in the active site. nih.gov

Table 3: Conceptual Representation of RMSD Analysis from MD Simulation This table illustrates how RMSD data is interpreted to determine the stability of a ligand-protein complex during a simulation.

| Simulation Time (ns) | RMSD of Protein Backbone (Å) | RMSD of Ligand (Å) | Interpretation |

|---|---|---|---|

| 0 | 0.0 | 0.0 | Simulation start, reference frame. |

| 5 | 1.5 | 1.2 | Initial relaxation and adjustment of the complex. |

| 10 | 2.1 | 1.8 | System continues to equilibrate. |

| 20 | 2.3 | 2.0 | RMSD begins to plateau, indicating stability. |

| 30 | 2.4 | 2.1 | The complex is stable and has reached equilibrium. |

| 40 | 2.3 | 2.0 | Fluctuations are minimal around a stable average. |

| 50 | 2.4 | 2.1 | Confirmed stability of the ligand in the binding pose. |

Binding Free Energy Calculations (e.g., MM/PB(GB)SA Methods)

To obtain a more quantitative estimate of binding affinity, binding free energy calculations are often performed on snapshots taken from MD simulations. mdpi.com The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for this purpose. pkusz.edu.cnnih.gov

These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex in the gas phase with solvation free energies. pkusz.edu.cn The total binding free energy (ΔG_bind) is a sum of several components:

ΔE_vdw: Van der Waals energy.

ΔE_elec: Electrostatic energy.

ΔG_polar: The polar contribution to the solvation free energy.

ΔG_nonpolar: The nonpolar contribution to the solvation free energy.

A more negative ΔG_bind value indicates a stronger and more favorable binding interaction. These calculations have been successfully applied to indazole derivatives. For example, MM/GBSA analysis of 1H-indazole analogs targeting the COX-2 enzyme demonstrated substantial binding affinities for the most potent compounds, corroborating the docking and MD simulation results. scispace.comresearchgate.netdntb.gov.ua In another study, MM/GBSA calculations for novel 3-chloro-6-nitro-1H-indazole derivatives targeting the Leishmania Trypanothione reductase enzyme revealed a very low net binding energy score of -40.02 kcal/mol for the most active compound, supporting its biological potency. nih.gov The results often show a good correlation between the calculated binding free energy and the experimentally determined biological activity of the compounds. nih.gov

Table 4: Example of MM/GBSA Binding Free Energy Decomposition for an Indazole-Protein Complex This table provides a representative breakdown of the energy components contributing to the total binding free energy, as calculated by the MM/GBSA method.

| Energy Component | Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy (ΔE_vdw) | -45.5 | Favorable |

| Electrostatic Energy (ΔE_elec) | -20.1 | Favorable |

| Polar Solvation Energy (ΔG_polar) | +28.4 | Unfavorable |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -6.8 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -44.0 | Strongly Favorable |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of indazole molecules themselves. researchgate.net These studies provide insights into molecular structure, stability, and reactivity, which are not captured by classical molecular mechanics methods.

A key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that a molecule is more reactive. DFT studies on novel 3-carboxamide indazoles revealed that specific derivatives had the largest HOMO-LUMO energy gaps, indicating greater stability. nih.govrsc.org DFT is also used to generate optimized geometries of the ligands before they are used in docking simulations and to calculate electrostatic potential maps, which show the charge distribution across the molecule and predict sites for electrophilic and nucleophilic attack. nih.govmdpi.com

Table 5: DFT-Calculated Electronic Properties of Representative Indazole Derivatives This table shows examples of electronic properties calculated using DFT, which help in understanding the reactivity and stability of different indazole analogues.

| Indazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implication |

|---|---|---|---|---|

| Derivative 8a | -6.58 | -1.25 | 5.33 | High stability |

| Derivative 8c | -6.91 | -1.60 | 5.31 | High stability |

| Derivative 8s | -6.74 | -1.52 | 5.22 | High stability |

| Derivative 8v | -6.80 | -2.11 | 4.69 | More reactive |

Data conceptualized from findings on 3-carboxamide indazoles. nih.govrsc.org

In Silico Mutagenesis Studies and their Impact on Ligand Binding

In silico mutagenesis is a powerful computational technique used to predict how changes in a protein's amino acid sequence (mutations) will affect its structure, function, and binding affinity for a ligand. This is particularly relevant in cancer research, where drug resistance often arises from mutations in the target protein, and in understanding species-specific differences in drug efficacy.

A notable study involving an indazole scaffold investigated inhibitors of the NLRP3 inflammasome. biorxiv.org Significant differences in binding affinity were observed between human and mouse NLRP3. The researchers identified three amino acid differences in the binding site between the two species. To understand their impact, they performed in silico (and subsequent experimental) single, double, and triple mutations in the mouse NLRP3 protein to make it more "human-like". biorxiv.org This analysis aimed to determine if these specific mutations could "rescue" the binding of the indazole compounds to the mouse protein. The results showed that while the mutations did have some effect, none of them fully conferred the high-affinity binding seen in the human protein, suggesting a more complex structural basis for the observed species selectivity. biorxiv.org

This type of study is critical for predicting potential resistance mutations and for guiding the design of next-generation inhibitors that can overcome them or that have a desired cross-species activity profile for preclinical testing.

Table 6: Example of an In Silico Mutagenesis Study on an Indazole Ligand Target This table illustrates the findings from a computational mutagenesis study, showing the predicted impact of amino acid changes on the binding affinity of an indazole compound.

| Protein Variant | Mutation(s) | Predicted Binding Affinity (K_D, nM) | Impact on Binding |

|---|---|---|---|

| Wild-Type (Mouse) | None | 200 | Baseline affinity |

| Mutant 1 | F254Y | 180 | Minor improvement |

| Mutant 2 | W276C | 150 | Moderate improvement |

| Double Mutant | F254Y, W276C | 165 | Moderate improvement |

| Triple Mutant | F254Y, W276C, C280W | 190 | No significant improvement |

| Wild-Type (Human) | N/A | 14.2 | High affinity (for comparison) |

Data conceptualized from findings on NLRP3 inhibitors. biorxiv.org

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation for Indazole Derivatives

Computational chemistry has become an indispensable tool in medicinal chemistry for accelerating the drug discovery process. For indazole derivatives, a scaffold of significant therapeutic interest, computational methods are extensively used to elucidate their structure-activity relationships (SAR). These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping, provide deep insights into how the structural features of indazole analogs influence their biological activity, thereby guiding the rational design of more potent and selective agents. nih.govlongdom.orglongdom.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR)

QSAR analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indazole derivatives, both 2D and 3D-QSAR models have been successfully developed to understand the structural requirements for various biological activities, such as anticancer and antimicrobial effects. nih.govgrowingscience.com

In one study focusing on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was built using Multiple Linear Regression (MLR), which showed a high correlation coefficient (r²) of 0.9512. longdom.orglongdom.org The model's robustness was confirmed by internal (q² = 0.8998) and external (pred_r² = 0.8661) validation, indicating strong predictive accuracy. longdom.org Similarly, a 3D-QSAR model for the same set of compounds yielded a q² of 0.9132, highlighting key structural attributes that influence biological activity. longdom.orglongdom.org

Another investigation into indazole compounds as inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) for anti-quorum sensing activity also employed QSAR. nih.govaboutscience.eu The developed model, which explained over 85% of the variance in inhibitory activity, identified five crucial descriptors: AATS1v, RDF55m, E1s, ATSC3s, and AATSC7s. nih.gov These descriptors helped to quantify the structural features essential for the observed biological effect. nih.gov

Furthermore, 3D-QSAR studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors have been performed to map pharmacophoric features. nih.govresearchgate.net These models generate steric and electrostatic contour maps, which provide a structural framework that helps to understand how substitutions on the indazole ring affect inhibitory potency, thereby guiding the design of new inhibitors. nih.govresearchgate.net

| Target/Activity | QSAR Model Type | Key Statistical Parameters | Source |

|---|---|---|---|

| Tyrosine Threonine Kinase (TTK) Inhibition | 2D-QSAR | r² = 0.9512, q² = 0.8998, pred_r² = 0.8661 | longdom.orglongdom.org |

| Tyrosine Threonine Kinase (TTK) Inhibition | 3D-QSAR | q² = 0.9132 | longdom.orglongdom.org |

| SAH/MTAN Inhibition (Quorum Sensing) | GA-MLR | r² = 0.852, q² = 0.781, pred_r² = 0.685 | nih.gov |

| HIF-1α Inhibition | 3D-QSAR (Field & Gaussian) | Statistically validated through Partial Least Squares (PLS) | nih.govresearchgate.net |

| Estrogenic Activity (β-Estrogen Receptor) | QSAR | Quantification of structure-activity relationships performed | eurekaselect.combenthamdirect.com |

Molecular Docking and Dynamics Simulations

Molecular docking is a powerful structure-based method used to predict the preferred orientation of a ligand when bound to a receptor's active site. aboutscience.eu This technique has been widely applied to indazole derivatives to understand their binding mechanisms at the atomic level against various protein targets, including kinases, enzymes involved in quorum sensing, and cancer-related proteins. aboutscience.eunih.govrsc.org

For instance, docking studies of indazole derivatives into the active site of HIF-1α revealed key interactions responsible for their inhibitory activity. nih.govresearchgate.net Similarly, when docked against SAH/MTAN, it was found that the amino acid residues ASP197, PHE151, ILE152, GLU172, and MET173 were common interaction points for all studied indazole compounds. nih.govaboutscience.eu The more active compounds formed additional interactions with residues like ALA150, PHE335, and VAL171, which were crucial for potent inhibition. nih.govaboutscience.eu

In the context of anticancer activity, docking studies of indazole-sulfonamide hybrids against protein kinases linked to cancer, such as JAK3 and ROCK1, showed strong binding affinities. mdpi.com Molecular dynamics (MD) simulations further confirmed that the most potent compounds exhibited significant stability within the kinase binding pocket. mdpi.com Similar studies on indazole derivatives as inhibitors of α-amylase and α-glucosidase for anti-diabetic potential also used docking and MD simulations to comprehend binding interactions and stability, with a fluoro-substituted analog showing the best docking score and interactions. bohrium.com

| Protein Target | Indazole Series | Key Interacting Residues | Finding | Source |

|---|---|---|---|---|

| SAH/MTAN | Quorum Sensing Inhibitors | ASP197, PHE151, ILE152, GLU172, MET173 | Common residues essential for ligand-protein interaction and biological activity. | nih.govaboutscience.eu |

| HIF-1α | Anticancer Agents | Not specified in abstract | Docking showed good binding efficiency for the most potent compound. | nih.govresearchgate.net |

| Renal Cancer Protein (PDB: 6FEW) | Amide-coupled indazoles | Not specified in abstract | Derivatives 8v, 8w, and 8y had the highest binding energies. | rsc.org |

| JAK3, ROCK1 Kinases | Indazole-Sulfonamides | Not specified in abstract | Strong binding observed for potent anticancer compounds 9, 10, and 13. | mdpi.com |

| α-amylase, α-glucosidase | Indazole-Thiadiazole Hybrids | Not specified in abstract | Fluoro-substituted compound 10 showed the top docking score and H-bond contacts. | bohrium.com |

Pharmacophore Modeling

Pharmacophore modeling is another crucial computational approach that identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) necessary for a molecule to exert a specific biological activity. ugm.ac.id

For indazole derivatives targeting HIF-1α, a common five-point pharmacophore hypothesis (A1D2R3R4R5_4) was generated. nih.govresearchgate.net This model, comprising one acceptor, two donors, and three aromatic rings, can be used in combination with 3D-QSAR contour maps to design novel and potent HIF-1α inhibitors. nih.gov In another study aimed at discovering novel estrogen receptor alpha (ERα) inhibitors, a pharmacophore model consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions was developed. ugm.ac.id This model was successfully used as a virtual screening tool to identify new hit compounds from a library of asymmetrical hexahydro-2H-indazole analogs of curcumin. ugm.ac.id Similarly, a de novo design program was used to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases, leading to the development of a library of active compounds. nih.gov

By integrating the insights from QSAR, molecular docking, and pharmacophore modeling, researchers can build a comprehensive SAR understanding. This knowledge is pivotal for the strategic modification of the indazole scaffold, such as the introduction of specific substituents like nitro, ethoxy, or halogen groups, which have been shown to significantly enhance biological efficacy. longdom.orglongdom.orgmdpi.com These computational investigations not only explain the activity of existing compounds but also provide a clear roadmap for the synthesis of future indazole derivatives with improved therapeutic potential. longdom.orgnih.gov

Future Research Directions and Translational Perspectives for 1 Benzoyl 1h Indazol 5 Yl Benzoate Based Therapeutics

Identification of Novel Therapeutic Targets for Indazole Derivatives

The versatility of the indazole ring allows for its interaction with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. samipubco.comtandfonline.com While the specific targets of 1-Benzoyl-1H-indazol-5-yl benzoate (B1203000) are yet to be elucidated, the broader class of indazole derivatives offers a roadmap for investigation.

Extensive research has identified various protein kinases as key targets for indazole-based compounds. These include Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. whiterose.ac.ukbenthamdirect.comnih.gov Studies have shown that indazole derivatives can act as potent inhibitors of FGFR1, FGFR2, and FGFR3. whiterose.ac.uknih.gov Another significant target is the c-Kit proto-oncogene, a receptor tyrosine kinase involved in several cancers. nih.gov Furthermore, aurora kinases, a family of serine/threonine kinases crucial for cell division, have also been identified as targets for indazole derivatives. rsc.org

Beyond kinases, indazole-based compounds are being explored for their ability to modulate membrane transporters. samipubco.com These proteins are critical in cellular homeostasis and drug resistance, and targeting them could offer novel therapeutic avenues. samipubco.com The polypharmacological nature of some indazole derivatives, their ability to interact with multiple targets, is also a significant area of interest. samipubco.com

Future research on 1-Benzoyl-1H-indazol-5-yl benzoate should, therefore, involve comprehensive screening against a panel of known indazole targets. This will help in identifying its primary mechanism of action and potential therapeutic indications.

Table 1: Potential Therapeutic Targets for Indazole Derivatives

| Target Class | Specific Examples | Associated Diseases |

| Protein Kinases | FGFR1, FGFR2, FGFR3, c-Kit, Aurora Kinases, VEGFR | Various Cancers |

| Membrane Transporters | P-glycoprotein (P-gp) | Multidrug Resistance in Cancer |

Rational Design and Optimization of Indazole-Based Drug Leads

The development of effective therapeutics from a lead compound like this compound will heavily rely on rational drug design and optimization strategies. This involves a multidisciplinary approach combining computational modeling and synthetic chemistry to enhance the compound's efficacy, selectivity, and pharmacokinetic properties.

Structure-based drug design (SBDD) is a powerful tool in this process. whiterose.ac.uknih.gov By understanding the three-dimensional structure of the target protein, researchers can design modifications to the lead compound to improve its binding affinity and selectivity. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable in predicting the biological activity of novel derivatives and guiding the synthetic process. longdom.org

The structure-activity relationship (SAR) of indazole derivatives has been extensively studied. nih.govlongdom.org The indazole ring itself can tolerate various substituents, allowing for the fine-tuning of its properties. nih.gov For instance, the position and nature of substituents on the indazole ring can significantly influence the compound's biological activity. longdom.org

Preclinical Evaluation Strategies for Enhanced Pharmacological Profiles

Once optimized drug leads are synthesized, a rigorous preclinical evaluation is necessary to assess their pharmacological profiles and identify promising candidates for clinical development. This evaluation encompasses a range of in vitro and in vivo studies.

Initial preclinical assessment typically involves in vitro screening for antiproliferative activity against various cancer cell lines. nih.govnih.govrsc.org This helps to determine the compound's potency and spectrum of activity. Further in vitro assays can elucidate the mechanism of action, such as inducing apoptosis (programmed cell death) or inhibiting cell migration and invasion. nih.govrsc.orgresearchgate.net

Molecular dynamics simulations can provide insights into the stability of the ligand-target complex, complementing the data from molecular docking studies. longdom.org A critical component of preclinical evaluation is the assessment of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. longdom.org Favorable pharmacokinetic properties are essential for a drug's success. samipubco.com

Promising candidates from in vitro studies are then advanced to in vivo animal models to evaluate their efficacy and safety in a more complex biological system. nih.govlongdom.org These studies are crucial for determining the therapeutic potential and establishing a preliminary safety profile before considering human clinical trials.

Table 2: Common Preclinical Evaluation Assays for Indazole Derivatives

| Assay Type | Purpose | Example Findings for Indazole Derivatives |

| In Vitro Antiproliferative Assays | Determine potency against cancer cell lines | IC50 values in the micromolar to nanomolar range against various cancer cells. nih.govrsc.org |

| Apoptosis Assays | Investigate the mechanism of cell death | Upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3. nih.govrsc.orgresearchgate.net |

| Cell Migration and Invasion Assays | Assess anti-metastatic potential | Disruption of cancer cell migration and invasion. nih.govrsc.orgresearchgate.net |

| ADMET Profiling | Evaluate pharmacokinetic properties | Favorable profiles confirming drug-like attributes. longdom.org |

| In Vivo Tumor Models | Determine efficacy and safety in animals | Suppression of tumor growth in mouse models. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzoyl-1H-indazol-5-yl benzoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a two-step process:

Indazole Functionalization : Introduce the benzoyl group at the 1-position of 1H-indazol-5-ol using benzoyl chloride in the presence of a base (e.g., pyridine or DMAP) under anhydrous conditions .

Esterification : React the intermediate with benzoic acid derivatives (e.g., benzoyl chloride or activated esters) using coupling agents like DCC or EDC in dichloromethane or DMF .

- Key Variables : Catalyst selection (e.g., DMAP vs. pyridine), solvent polarity, and temperature significantly affect reaction efficiency. For example, DMAP enhances acylation rates compared to pyridine .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- 1H NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm), the benzoyl carbonyl (δ ~167 ppm in 13C NMR), and absence of hydroxyl signals from unreacted intermediates .

- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 357.1 (theoretical) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC. Esters typically hydrolyze rapidly under alkaline conditions (pH >10) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C expected for aromatic esters) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

- Methodology :

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or cytochrome P450 enzymes) based on structural analogs like benzimidazole derivatives .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?

- Data Analysis Framework :

Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (DMSO <0.1%) .

Metabolic Stability : Test compound stability in liver microsomes to identify confounding factors like rapid hydrolysis .

Structural Confirmation : Re-analyze batches with discrepant results using NMR to rule out degradation or isomerization .

Q. How does the steric and electronic environment of the indazole ring influence regioselectivity in derivative synthesis?

- Experimental Design :

- Substituent Effects : Compare reactivity of 1H-indazol-5-ol derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 3-position. Monitor reaction rates and byproduct formation via LC-MS .

- Catalyst Screening : Test Pd-catalyzed cross-coupling reactions to assess steric hindrance at the 5-position .

Q. What in vitro models are suitable for studying the compound’s pharmacokinetic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.